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GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc

Cat. No.: B12090178
M. Wt: 570.5 g/mol
InChI Key: GABPZCPMDPOFMI-UHFFFAOYSA-N
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Description

Significance of Glycosylation in Biological Systems

Glycosylation, the enzymatic process of attaching sugar molecules (glycans) to proteins and lipids, is one of the most common and vital post-translational modifications in eukaryotic cells. creative-proteomics.comlabinsights.nl It is estimated that 50-70% of all cellular proteins are glycosylated, highlighting the profound impact of this modification on a vast array of biological processes. labinsights.nl These complex carbohydrate structures are not mere decorations; they play critical roles in fundamental life activities, including protein folding, stability, and quality control. numberanalytics.comsigmaaldrich.com Glycans attached to proteins can influence their conformation, prevent aggregation, and guide their proper transport and localization within the cell. labinsights.nlnumberanalytics.comsigmaaldrich.com

Beyond the cellular level, glycosylation is integral to intercellular communication and organismal physiology. Glycans on the cell surface are key players in cell-cell recognition, adhesion, and signal transduction. labinsights.nlnumberanalytics.comnih.gov They mediate interactions between cells and their environment, influencing immune responses, embryonic development, and tissue organization. labinsights.nlfrontiersin.orgfrontiersin.org Consequently, alterations or abnormalities in glycosylation patterns are associated with numerous human diseases, including congenital disorders of glycosylation, immune diseases, and cancer. labinsights.nloup.com The study of these glycan structures and their functions, a field known as glycobiology, is therefore essential for understanding health and disease.

Overview of N-Glycosylation and Core Fucosylation

N-linked glycosylation, or N-glycosylation, is a major form of protein glycosylation that occurs in all eukaryotes. creative-proteomics.comfrontiersin.org The process is initiated in the endoplasmic reticulum (ER) and involves the attachment of a pre-assembled oligosaccharide precursor to the amide nitrogen of an asparagine (Asn) residue. wikipedia.orgfrontiersin.org This attachment occurs at a specific consensus sequence, Asn-X-Ser/Thr, where X can be any amino acid except proline. numberanalytics.comsigmaaldrich.comfrontiersin.org

The biosynthesis of N-glycans involves three main stages:

Synthesis of a Precursor Oligosaccharide: The process begins with the assembly of a lipid-linked oligosaccharide (LLO) precursor, Glc₃Man₉GlcNAc₂, on a dolichol phosphate (B84403) carrier embedded in the ER membrane. creative-proteomics.comnumberanalytics.comwikipedia.org

En Bloc Transfer: The entire LLO precursor is transferred from the dolichol carrier to the nascent polypeptide chain by the enzyme complex oligosaccharyltransferase (OST). creative-proteomics.comnumberanalytics.com

Processing and Maturation: Once attached to the protein, the N-glycan undergoes extensive trimming and modification by various glycosidases and glycosyltransferases in both the ER and the Golgi apparatus. sigmaaldrich.comwikipedia.org This processing leads to the generation of three main classes of N-glycans: high-mannose, hybrid, and complex types. sigmaaldrich.comnih.gov

A crucial and widespread modification during N-glycan maturation is core fucosylation . This reaction involves the transfer of a single fucose (Fuc) residue from a donor substrate, GDP-fucose, to the innermost N-acetylglucosamine (GlcNAc) residue of the N-glycan core. nih.govacs.orgnih.gov The fucose is attached via an α-1,6 glycosidic bond. nih.gov In mammals, this specific modification is catalyzed exclusively by the enzyme α-1,6-fucosyltransferase, commonly known as FUT8. nih.govacs.orgnih.gov FUT8 is a type II transmembrane glycoprotein (B1211001) located in the Golgi apparatus. nih.gov The presence or absence of this single core fucose can dramatically alter the biological function of the glycoprotein. oup.comnih.gov

Definition and Structural Context of GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc as a Core Motif

The chemical compound This compound represents the fundamental core structure resulting from the core fucosylation of N-glycans. It is a trisaccharide composed of three distinct sugar units linked in a specific arrangement. chemimpex.comcymitquimica.com

Structurally, it is defined by:

An N-acetylglucosamine (GlcNAc) residue linked to a second GlcNAc residue via a β(1-4) glycosidic bond. This disaccharide, GlcNAcβ(1-4)GlcNAc, is also known as chitobiose and forms the base of the N-glycan core attached to the asparagine residue of the protein. sigmaaldrich.comnih.gov

A fucose (Fuc) residue attached to the first (innermost) GlcNAc residue via an α(1-6) glycosidic bond. nih.govmdpi.com

This entire structure, this compound, serves as the core motif upon which the antennae of complex and hybrid N-glycans are built. nih.govnih.gov The addition of this core fucose by the FUT8 enzyme is a critical step in the maturation of many glycoproteins. nih.gov Its presence is vital for the proper functioning of numerous proteins, including growth factor receptors like the epidermal growth factor receptor (EGFR) and transforming growth factor-β1 receptor (TGF-β1R), as well as adhesion molecules and immunoglobulins (IgG). nih.govnih.govnih.gov The specific orientation of the core fucose influences the conformation of the entire N-glycan, thereby modulating protein-protein and protein-carbohydrate interactions that are essential for signaling and cellular adhesion. nih.govnih.gov

Data Tables

Table 1: Key Enzymes in N-Glycosylation and Core Fucosylation

This table provides an interactive overview of the principal enzymes discussed in the context of N-glycan synthesis and core fucosylation.

EnzymeAbbreviationLocationFunctionRelevant Findings
Oligosaccharyltransferase OSTEndoplasmic ReticulumCatalyzes the transfer of the pre-assembled oligosaccharide precursor from a dolichol carrier to an asparagine residue on a nascent polypeptide chain. creative-proteomics.comnumberanalytics.comA crucial initiating step for all N-linked glycosylation. numberanalytics.com
α-1,6-fucosyltransferase FUT8Golgi ApparatusTransfers a fucose residue from GDP-fucose to the innermost GlcNAc of an N-glycan via an α-1,6 linkage, a process known as core fucosylation. nih.govacs.orgnih.govThe sole enzyme responsible for core fucosylation in mammals; its activity is critical for the function of many receptors and antibodies. nih.govnih.gov
Glycosidases -ER & GolgiRemove specific sugar residues (e.g., glucose, mannose) from the N-glycan during processing. sigmaaldrich.comwikipedia.orgEssential for trimming the precursor glycan, allowing for the subsequent action of glycosyltransferases to create diverse structures. sigmaaldrich.com
Glycosyltransferases -Golgi ApparatusAdd various sugar residues to the trimmed N-glycan, leading to the formation of high-mannose, hybrid, and complex N-glycans. sigmaaldrich.commdpi.comResponsible for the immense structural diversity of mature N-glycans. mdpi.com

Table 2: Chemical and Biological Properties of this compound

This table details the specific properties of the core fucosylated trisaccharide motif.

PropertyDescriptionSource
Chemical Name N-acetyl-β-D-glucosaminyl-(1→4)-[α-L-fucosyl-(1→6)]-N-acetyl-β-D-glucosaminide nih.gov
Molecular Formula C₂₂H₃₈N₂O₁₅ chemimpex.comcymitquimica.com
Molecular Weight 570.55 g/mol chemimpex.comcymitquimica.com
Structure Type Trisaccharide; Core fucosylated N-glycan motif chemimpex.commdpi.com
Key Linkages β(1-4) between the two GlcNAc residues; α(1-6) between the Fuc and the innermost GlcNAc nih.govmdpi.com
Biological Role Serves as the core foundation for fucosylated complex and hybrid N-glycans. nih.govnih.gov Modulates the conformation and function of glycoproteins, impacting cell signaling, adhesion, and immune responses. nih.govnih.govnih.gov nih.govnih.govnih.govnih.gov
Biosynthesis Enzyme FUT8 (α-1,6-fucosyltransferase) acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38N2O15 B12090178 GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc

Properties

IUPAC Name

N-[2-[5-acetamido-2,4-dihydroxy-6-oxo-1-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2O15/c1-7-14(30)18(34)19(35)22(37-7)36-6-11(29)20(15(31)10(4-25)23-8(2)27)39-21-13(24-9(3)28)17(33)16(32)12(5-26)38-21/h4,7,10-22,26,29-35H,5-6H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABPZCPMDPOFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N2O15
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Pathways and Genetic Regulation of Core Fucosylation Involving Glcnacbeta 1 4 Fucalpha 1 6 Glcnac Biosynthesis

Fucosyltransferase 8 (FUT8) as the Principal α1,6-Fucosyltransferase

In mammals, the addition of this core fucose is exclusively catalyzed by a single enzyme: Fucosyltransferase 8 (FUT8). nih.gov As a resident of the Golgi apparatus, FUT8 is an inverting glycosyltransferase that transfers an L-fucose molecule from a donor substrate, GDP-β-L-fucose, to the C6-hydroxyl group of the Asn-linked GlcNAc residue of an N-glycan. nih.govunizar.es This modification plays a fundamental role in various biological processes, and its dysregulation is linked to severe pathological conditions. unizar.es

Catalytic Mechanism and Substrate Specificity of FUT8 for N-Glycans

The catalytic activity of FUT8 is highly dependent on the structure of its N-glycan acceptor substrate. Extensive research has demonstrated that FUT8 exhibits a strong preference for biantennary complex N-glycans. acs.orgnih.gov A key structural requirement for efficient core fucosylation is the presence of a terminal GlcNAc residue on the α1,3-mannose arm of the N-glycan. nih.govresearchgate.netrsc.org This GlcNAc moiety is believed to form crucial hydrogen bonds with amino acid residues in the FUT8 active site, including Asp494, Asp495, and His535, facilitating substrate recognition and binding. nih.gov

While the requirement for the α1,3-arm is strict, FUT8 shows considerable promiscuity towards modifications on the α1,6-mannose branch. nih.govrsc.org Interestingly, although less efficient, FUT8 can also catalyze the core fucosylation of high-mannose and paucimannose (B12396251) N-glycans, which lack the terminal GlcNAc on the α1,3 arm. acs.orgresearchgate.net This broader specificity often requires the glycan to be presented within a suitable peptide or protein context. researchgate.net Structural studies of human and mouse FUT8 have provided detailed insights into the enzyme's catalytic mechanism, revealing a unique conformational change upon binding the GDP-fucose donor and highlighting the features that define its acceptor substrate preferences. nih.gov

Table 1: Substrate Specificity of Fucosyltransferase 8 (FUT8)

Substrate Type FUT8 Activity Key Structural Requirements
Complex N-Glycans High Requires a terminal GlcNAc on the α1,3-mannose arm. nih.govrsc.org Shows relaxed preference towards the α1,6-mannose branch. nih.gov
High-Mannose N-Glycans Low to Moderate Can be fucosylated, often requiring the presence of an underlying peptide/protein. acs.orgresearchgate.net Does not require the terminal GlcNAc on the α1,3-arm. nih.gov
Paucimannose N-Glycans Low Fucosylation is poor but possible, particularly when attached to a peptide. unizar.esacs.org
Asymmetric N-Glycans Variable Activity is influenced by the structure of both the α1,3 and α1,6 arms. nih.gov

Influence of the Underlying Protein/Peptide Environment on FUT8 Activity

The protein or peptide to which an N-glycan is attached can significantly modulate FUT8's catalytic efficiency. acs.org This influence is particularly pronounced for substrates that are otherwise poor, such as high-mannose and paucimannose N-glycans. unizar.esacs.org For these glycan types, the presence of an attached peptide is often essential for core fucosylation to occur. nih.gov It is hypothesized that the peptide moiety can impact FUT8's recognition and binding of the glycan substrate. nih.gov

Saturation transfer difference (STD) NMR spectroscopy studies have shown that FUT8 recognizes not only the sugar units of the glycan but also the amino acid sequon (Asn-X-Thr) for N-glycosylation within the attached peptide. acs.org However, for preferred substrates like complex-type N-glycans, the kinetic and thermodynamic parameters of FUT8 activity are very similar whether the glycan is free or attached to a peptide, suggesting the peptide's role is less critical in these cases. nih.govacs.org In a cellular context, the accessibility of the N-glycosylation site on a folded protein is a major determinant of core fucosylation. Amino acids surrounding the innermost GlcNAc can sterically hinder FUT8 binding, preventing fucosylation even if the glycan structure itself is a suitable substrate. nih.govacs.org

Genetic and Transcriptional Regulation of FUT8 Expression

The expression of the FUT8 gene is tightly controlled at the genetic and transcriptional levels, with its dysregulation being a hallmark of several diseases, particularly cancer. nih.govpnas.org Several transcription factors have been identified that modulate FUT8 expression. In non-small cell lung cancer, the β-catenin/lymphoid enhancer-binding factor-1 (LEF-1) complex, a key component of the epithelial-mesenchymal transition (EMT), has been shown to up-regulate FUT8 transcription. pnas.org

In breast cancer, a different regulatory mechanism has been elucidated involving the transcription factors AP-2γ (Activator Protein 2γ) and STAT3 (Signal Transducer and Activator of Transcription 3). nih.govnih.gov AP-2γ acts as a suppressor of FUT8 expression by binding to STAT3. This interaction prevents the phosphorylation of STAT3, which is required for it to enter the nucleus and initiate FUT8 transcription. nih.govnih.gov Furthermore, FUT8 expression is also subject to post-transcriptional regulation by microRNAs. For instance, miR-10b has been identified as a positive regulator of FUT8 in breast cancer cells. nih.gov The expression of FUT8 can also be induced by inflammatory stimuli, such as lipopolysaccharide (LPS), suggesting a role in the immune response. mdpi.com

Precursor Biosynthesis: GDP-Fucose Metabolism and Transport

The catalytic action of FUT8 is entirely dependent on the availability of the activated sugar donor, guanosine (B1672433) diphosphate (B83284) fucose (GDP-fucose). In mammalian cells, the cellular pool of GDP-fucose is maintained by two distinct biosynthetic pathways: the de novo pathway and the salvage pathway. oup.comnih.gov

De Novo Pathway of GDP-Fucose Synthesis

The de novo pathway is the primary source of GDP-fucose in mammalian cells, estimated to contribute approximately 90% of the total cellular pool. nih.govresearchgate.net This pathway synthesizes GDP-fucose from GDP-mannose, which is itself derived from glucose. researchgate.net The conversion involves a two-step enzymatic process that takes place in the cytosol. nih.gov

First, the enzyme GDP-mannose 4,6-dehydratase (GMDS) converts GDP-mannose into the intermediate GDP-4-keto-6-deoxymannose. nih.gov Subsequently, the enzyme GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (TSTA3, also known as FX protein) carries out a dual epimerase and reductase reaction to transform this intermediate into the final product, GDP-L-fucose. nih.gov Once synthesized in the cytosol, GDP-fucose must be transported into the lumen of the Golgi apparatus, where FUT8 resides. This transport is mediated by a specific nucleotide sugar transporter, SLC35C1. reactome.org

Table 2: Key Enzymes of the De Novo GDP-Fucose Synthesis Pathway

Enzyme Abbreviation Function Location
GDP-mannose 4,6-dehydratase GMDS Converts GDP-mannose to GDP-4-keto-6-deoxymannose. nih.gov Cytosol
GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase TSTA3 Converts GDP-4-keto-6-deoxymannose to GDP-L-fucose. nih.gov Cytosol
GDP-fucose transporter 1 SLC35C1 Transports GDP-fucose from the cytosol into the Golgi lumen. reactome.org Golgi Membrane

Salvage Pathway of GDP-Fucose Synthesis

The salvage pathway provides an alternative route for generating GDP-fucose, utilizing free L-fucose as its starting substrate. oup.com This free fucose can be obtained from extracellular sources, such as the diet, or from the intracellular lysosomal degradation of fucosylated glycoconjugates. oup.comnih.gov This pathway also proceeds in two enzymatic steps in the cytosol.

Table 3: Mentioned Chemical Compounds

Compound Name
GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc
N-acetylglucosamine (GlcNAc)
Fucose
L-fucose
GDP-β-L-fucose (GDP-fucose)
GDP-mannose
Glucose
GDP-4-keto-6-deoxymannose
Fucose-1-phosphate
Guanosine triphosphate (GTP)

Interplay with Other N-Acetylglucosaminyltransferases (GlcNAc-Ts) in Complex N-Glycan Branching

The biosynthesis of complex N-glycans is a highly orchestrated process involving the sequential and competitive action of various glycosyltransferases, including a family of N-acetylglucosaminyltransferases (GlcNAc-Ts). nih.gov The branching of N-glycans, initiated by these enzymes, significantly increases their structural diversity and functional capacity. The interplay between these GlcNAc-Ts and core fucosylation is a critical aspect of N-glycan maturation.

Sequential Action of GlcNAc-Transferases I, II, III, IV, V, and VI in N-Glycan Maturation

The maturation of N-glycans from high-mannose to complex types is initiated by the action of N-acetylglucosaminyltransferase I (GlcNAc-T I, also known as MGAT1). nih.govmdpi.com GlcNAc-T I transfers a GlcNAc residue to the terminal α1-3 mannose of the Man5GlcNAc2 core structure. nih.govmdpi.com This initial step is a prerequisite for the action of several other enzymes in the pathway, including α-mannosidase II, which trims two additional mannose residues, and subsequent GlcNAc-Ts. nih.gov

Following the action of GlcNAc-T I and mannosidase II, N-acetylglucosaminyltransferase II (GlcNAc-T II or MGAT2) adds a second GlcNAc residue to the α1-6 mannose arm, creating a biantennary structure. nih.gov This biantennary glycan serves as a substrate for further branching by other GlcNAc-Ts.

The subsequent branching is carried out by a series of GlcNAc-Ts, each with specific substrate requirements and creating distinct linkages:

N-acetylglucosaminyltransferase IV (GlcNAc-T IV or MGAT4) adds a GlcNAc residue in a β1-4 linkage to the α1-3 mannose arm. mdpi.comnih.gov

N-acetylglucosaminyltransferase V (GlcNAc-T V or MGAT5) adds a GlcNAc residue in a β1-6 linkage to the α1-6 mannose arm, creating the β1,6-GlcNAc branch. nih.gov

N-acetylglucosaminyltransferase VI (GlcNAc-T VI) , found in hen oviduct, can add a GlcNAc residue in a β1-4 linkage to the GlcNAc already attached to the α1-6 mannose arm. nih.govnih.gov

The sequential action of these enzymes is governed by a set of rules. For instance, GlcNAc-T I must act before GlcNAc-Ts II, III, and IV. nih.gov Furthermore, both GlcNAc-T I and II are generally required to act before GlcNAc-T V and VI. nih.gov

Impact of Bisecting GlcNAc (GlcNAcβ1-4-Man) on Core Fucosylation and Downstream Glycan Processing

A key regulatory step in N-glycan branching is the addition of a "bisecting" GlcNAc residue. This modification is catalyzed by N-acetylglucosaminyltransferase III (GlcNAc-T III or MGAT3) , which transfers a GlcNAc residue in a β1-4 linkage to the β-mannose of the N-glycan core. nih.govnih.gov The presence of this bisecting GlcNAc has a profound impact on the subsequent processing of the N-glycan, including core fucosylation.

The introduction of a bisecting GlcNAc residue generally inhibits the activity of several other glycosyltransferases, including GlcNAc-T II, GlcNAc-T IV, and GlcNAc-T V. nih.govnih.gov This inhibitory effect means that the addition of a bisecting GlcNAc can prevent the formation of more complex, branched N-glycan structures. nih.gov For example, substrates containing a bisecting GlcNAc are poor substrates for GlcNAc-T V, the enzyme responsible for the β1,6 branch associated with increased cancer metastasis. nih.gov

The presence of a bisecting GlcNAc also influences core fucosylation. While the interplay is complex, studies have shown that the conformational changes induced by the bisecting GlcNAc can affect the accessibility of the core GlcNAc to FUT8. Replica-exchange molecular dynamics simulations have revealed that the introduction of a bisecting GlcNAc reduces the conformational variety of the N-glycan, which can, in turn, modulate its interaction with enzymes like FUT8. acs.orgnih.govacs.org The presence of a bisecting GlcNAc can sterically hinder the approach of other enzymes, thereby altering the final glycan structure. acs.org

It is important to note that while GlcNAc-T II, IV, and V are generally inhibited by the bisecting GlcNAc, GlcNAc-T VI has been shown to act on both bisected and non-bisected substrates. nih.govnih.gov This highlights the intricate and specific nature of the regulatory mechanisms governing N-glycan biosynthesis.

Molecular and Cellular Functions Mediated by Glcnacbeta 1 4 Fucalpha 1 6 Glcnac Containing Glycans

Influence on Glycoprotein (B1211001) Conformation and Structural Stability

Studies have shown that core fucosylation is involved in regulating the spatial structure and biological activity of proteins. nih.gov The presence of the fucose residue can affect the interactions between the glycan and the protein surface, as well as interactions with other molecules. For instance, the underlying peptide structure of a glycoprotein can influence the accessibility of the N-glycan to the Fut8 enzyme, thereby determining whether core fucosylation occurs. acs.org This interplay between the protein and its glycan modifications underscores the intricate role of core fucosylation in maintaining the structural integrity and function of glycoproteins.

Modulation of Protein-Protein and Protein-Ligand Interactions

The GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc structure is a key determinant in mediating the interactions of glycoproteins with other proteins and ligands, a fundamental aspect of cellular communication and recognition. chemimpex.com

Receptor-Ligand Interactions and Signal Transduction

Core fucosylation plays a crucial role in regulating the function of various cell surface receptors, thereby modulating critical signaling pathways involved in cell growth, differentiation, and migration.

The transforming growth factor-beta (TGF-β) signaling pathway is significantly influenced by the core fucosylation of its receptors, TβRI and TβRII. nih.gov Research has shown that core fucosylation of the TGF-β receptors is essential for their proper function. nih.govpnas.org The absence of this modification impairs the binding of the TGF-β ligand to its receptors, leading to a reduction in downstream signaling events. nih.govpnas.org

Specifically, the loss of core fucosylation inhibits the phosphorylation of Smad2 and Smad3, key downstream effectors in the TGF-β pathway. nih.gov This disruption in signaling can have significant biological consequences, as TGF-β is involved in a wide range of cellular processes. Studies using cells deficient in Fut8 (Fut8-/-) have demonstrated that the reintroduction of the Fut8 gene can rescue the impaired TGF-β signaling, confirming the critical role of core fucosylation in this pathway. pnas.org

Core fucosylation is a critical regulator of Epidermal Growth Factor (EGF) Receptor signaling. nih.gov The binding of EGF to its receptor (EGFR) is dependent on the presence of core fucose on the receptor's N-glycans. nih.gov In the absence of core fucosylation, as seen in Fut8-deficient cells, the EGF-induced phosphorylation of EGFR is substantially blocked, leading to a significant suppression of downstream signaling cascades, including the JNK and ERK pathways. nih.gov

This inhibition of EGFR signaling is not due to changes in the expression levels of the receptor on the cell surface. nih.gov Re-introduction of the Fut8 gene into Fut8-/- cells restores EGFR phosphorylation, highlighting the direct role of core fucosylation in receptor activation. nih.gov These findings strongly suggest that the GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc moiety is essential for the biological functions mediated by the EGF receptor. nih.gov

The function of integrins, a family of cell adhesion receptors, is also modulated by core fucosylation. Studies on α3β1 integrin, a major receptor for the extracellular matrix protein laminin-5, have revealed that core fucosylation is essential for its functions. nih.govcapes.gov.br In embryonic fibroblasts lacking Fut8 (Fut8-/-), the α3β1 integrin is devoid of core fucosylation. nih.gov This lack of core fucosylation is associated with deficient cell migration mediated by α3β1 integrin and reduced integrin-mediated cell signaling. nih.gov

The reintroduction of the Fut8 gene into these deficient cells restores laminin-5-induced migration and intracellular signaling, demonstrating the critical role of the GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc structure in α3β1 integrin function. nih.gov These findings indicate that core fucosylation is a key post-translational modification that regulates integrin-mediated cellular processes. nih.govcapes.gov.br

Signaling PathwayEffect of Core FucosylationKey Research Findings
TGF-β Receptor SignalingEssential for receptor function and ligand bindingLoss of core fucosylation impairs TGF-β binding and inhibits Smad2/3 phosphorylation. nih.govpnas.org
EGF Receptor SignalingRequired for EGF binding and receptor phosphorylationAbsence of core fucose blocks EGF-induced EGFR phosphorylation and suppresses JNK/ERK activation. nih.gov
α3β1 Integrin SignalingCrucial for integrin-mediated cell migration and signalingLack of core fucosylation on α3β1 integrin leads to deficient cell migration on laminin-5. nih.gov
Regulation of E-cadherin Function

The core fucosylation of N-glycans, which involves the attachment of a fucose residue to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan to form structures including GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc, plays a significant role in modulating the function of E-cadherin, a crucial protein for cell-cell adhesion. This modification can influence E-cadherin's stability, localization, and its ability to mediate strong intercellular connections.

In some cancer types, the effect of core fucosylation on E-cadherin appears to be context-dependent. For instance, in highly metastatic lung cancer cells, E-cadherin was found to be core fucosylated, and this modification was associated with a weakening of E-cadherin-mediated cell adhesion. nih.gov Overexpression of FUT8 in these cells led to reduced cell-cell adhesion, while its reduction through RNA interference strengthened it. nih.gov This suggests that core fucosylation can impair the function of E-cadherin, potentially by altering the three-dimensional conformation of its N-glycans. nih.gov Other studies in lung cancer cells have indicated that core fucosylation of E-cadherin can regulate the activation of Src kinase, leading to an epithelial-mesenchymal transition (EMT)-like process. oup.comnih.gov

The functional consequences of E-cadherin glycosylation are summarized in the table below, based on findings from various studies.

Cell TypeExperimental ApproachKey Findings on E-cadherinReference
Human Colon Carcinoma (WiDr)FUT8 TransfectionIncreased total E-cadherin, enhanced cell-cell adhesion. nih.gov
Mouse Pancreatic CancerFUT8 KnockdownDecreased E-cadherin at cell-cell contacts, reduced cell adhesion. nih.gov
Highly Metastatic Lung CancerFUT8 Overexpression/RNAiCore fucosylation weakened E-cadherin-mediated cell adhesion. nih.gov
Lung Cancer CellsFUT8 KnockdownReduction of core fucosylation enhanced cell migration. nih.gov

Regulation of Immune Cell Function and Effector Mechanisms

The core fucosylation of N-glycans, characterized by the this compound structure, is a critical modulator of various immune cell functions and effector mechanisms. This modification influences processes ranging from antibody-mediated cytotoxicity to the activation of B and T cell receptors, as well as cell adhesion and trafficking.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Modulation via Fc Region Glycosylation

The presence or absence of core fucose on the N-glycans of the Fc region of Immunoglobulin G (IgG) antibodies has a profound impact on their ability to mediate Antibody-Dependent Cellular Cytotoxicity (ADCC). frontiersin.orgdntb.gov.ua ADCC is a crucial immune defense mechanism where immune cells, particularly Natural Killer (NK) cells, recognize and kill antibody-coated target cells, such as cancer cells. biointron.comresearchgate.net

The key finding is that the absence of core fucose, a state known as afucosylation, significantly enhances ADCC. biointron.comnih.govwikipedia.org This enhancement is due to a stronger binding affinity of the afucosylated IgG Fc region to the FcγRIIIA receptor on NK cells. frontiersin.orgtandfonline.comnih.gov This increased affinity, which can be 10- to 100-fold higher, leads to more potent activation of NK cells and more efficient killing of target cells. frontiersin.orgresearchgate.netnih.gov The interaction is a unique carbohydrate-carbohydrate interaction between the N-glycan of the IgG and the N-glycan of FcγRIIIA. tandfonline.com

This principle has been leveraged in the development of therapeutic monoclonal antibodies with low or no fucose content to improve their anti-cancer efficacy. frontiersin.orgnih.govnih.gov Various strategies, such as using cell lines with low FUT8 enzyme activity or creating FUT8 knock-out cell lines, have been employed to produce these afucosylated antibodies. frontiersin.orgnih.gov

The following table summarizes the impact of Fc core fucosylation on ADCC:

Glycosylation StateEffect on FcγRIIIA BindingConsequence for ADCCReference
Core Fucosylated (with this compound)Lower AffinityBasal Level of ADCC frontiersin.orgdntb.gov.ua
Afucosylated (lacking core fucose)Higher Affinity (10-100 fold increase)Enhanced ADCC frontiersin.orgbiointron.comresearchgate.netnih.govtandfonline.comnih.gov

B Cell Receptor (BCR) Assembly and Signaling

Core fucosylation plays a critical role in the proper functioning of B cells, starting from the early stages of their development. The assembly of the pre-B cell receptor (pre-BCR) is dependent on the glycosylation of its components. nih.govnih.govresearchgate.net Specifically, the μ heavy chain (μHC) is a core fucosylated protein, and the absence of this core fucose reduces its binding affinity to the λ5 component, which is essential for the formation of a functional pre-BCR. nih.govresearchgate.net This impairment in pre-BCR assembly can hinder early B cell proliferation. researchgate.net

Furthermore, core fucosylation is involved in the signal transduction of the mature B cell receptor (BCR). nih.govnih.gov Upon antigen binding, the BCR clusters in lipid rafts on the B cell surface, initiating a signaling cascade that leads to B cell activation and antibody production. nih.gov Core fucosylation appears to promote the formation of these efficient lipid raft domains, thereby regulating the strength of the BCR signal. nih.gov Glycosylation also influences the interaction between B cells and helper T cells, which is crucial for antibody production. nih.govfrontiersin.org

Research has also pointed to the role of other glycans and glycan-binding proteins, such as galectins and siglecs, in modulating BCR signaling. frontiersin.orgnih.govresearchgate.netmdpi.com For example, galectin-9 has been shown to suppress BCR signaling. researchgate.net In some hematological malignancies like multiple myeloma, alterations in the glycosylation of the IgG BCR, specifically an increase in sialylation, have been associated with higher signaling activity of the receptor complex. researchgate.net

T Cell Receptor (TCR) Activation

The activation of T cells, a central event in the adaptive immune response, is significantly influenced by the glycosylation of the T cell receptor (TCR) complex. nih.govnih.gov The TCR and its co-receptors are heavily glycosylated, and these glycans are not merely decorative but have functional consequences for TCR signaling and T cell activation. nih.govmdpi.com

Core fucosylation, catalyzed by the enzyme FUT8, is essential for efficient T cell activation. nih.govnih.gov Studies have shown that the loss of FUT8 leads to a significant reduction in CD4+ T cell activation. nih.govnih.gov This is because core fucosylation is required for efficient contact between the TCR on the T cell and the peptide-MHC-II (pMHC-II) complex on antigen-presenting cells. nih.gov The phosphorylation of ZAP-70, a key downstream signaling molecule, is also reduced in the absence of core fucosylation. nih.gov

Interestingly, increased core fucosylation of CD4+ T cells has been observed in patients with systemic lupus erythematosus (SLE), an autoimmune disease characterized by T cell hyperactivation. nih.govnih.gov This suggests that hyper-fucosylation of the TCR may contribute to the pathogenesis of autoimmune diseases by lowering the threshold for T cell activation. nih.govfrontiersin.org

Beyond core fucosylation, other aspects of N-glycosylation, such as the branching of N-glycans, also regulate TCR signaling. nih.govfrontiersin.orgoup.com Increased N-glycan branching can raise the T cell activation threshold by limiting TCR clustering. nih.govoup.com

Contributions to Cell Adhesion and Trafficking Processes

The glycosylation of cell surface proteins, including the presence of the this compound structure, is fundamentally important for the adhesion of immune cells to other cells and their movement throughout the body, a process known as trafficking. nih.gov These processes are critical for a functioning immune system, enabling leukocytes to move from the bloodstream into tissues to fight infection or mediate inflammation. nih.gov

A key family of adhesion molecules involved in leukocyte trafficking are the selectins, which recognize specific carbohydrate ligands on the surface of other cells. nih.govnih.gov The synthesis of these selectin ligands often requires fucosylation. nih.govnih.gov For example, fucosyltransferases are essential for creating the functional ligands that allow leukocytes to roll along the endothelial lining of blood vessels, a crucial first step in exiting the circulation. nih.gov

Biological and Physiological Significance of Core Fucosylation Across Organisms

Developmental Biology: Essential Roles in Mammalian Embryogenesis and Postnatal Development, as demonstrated in FUT8 Knockout Models

The indispensable nature of core fucosylation for normal mammalian development is starkly illustrated by studies on FUT8 knockout (FUT8-/-) mice. These models, which lack the ability to perform core fucosylation, exhibit severe and systemic physiological defects. Disruption of the FUT8 gene leads to profound growth retardation and early death during the postnatal period, with most knockout mice failing to survive beyond a few weeks. nih.govnih.gov

A primary phenotype observed in FUT8-/- mice is the development of emphysema-like changes in the lungs. nih.gov This pathology is attributed to the dysregulation of transforming growth factor-β1 (TGF-β1) receptor signaling. mdpi.comnih.gov Without core fucosylation, TGF-β1 receptors fail to function correctly, leading to the overexpression of matrix metalloproteinases (MMPs) and reduced deposition of extracellular matrix proteins like elastin. nih.gov This imbalance disrupts lung tissue architecture and function. nih.gov

Furthermore, the growth retardation seen in these animals is linked to impaired signaling of other crucial growth factor receptors. nih.gov In embryonic fibroblasts derived from FUT8-/- mice, the phosphorylation of the epidermal growth factor receptor (EGFR) upon stimulation with EGF is substantially blocked. nih.gov This inhibition of EGFR signaling, which is critical for cell proliferation and survival, is a major contributing factor to the observed growth defects. nih.govnih.gov The lack of core fucosylation impairs the binding of EGF to its receptor, thereby suppressing downstream signaling pathways. nih.gov

Table 1: Phenotypic Consequences of FUT8 Gene Disruption in Mouse Models

Affected System/Process Observed Phenotype in FUT8 Knockout (FUT8-/-) Mice Underlying Molecular Mechanism References
Overall Viability Severe growth retardation, early postnatal death.Impaired signaling of multiple growth factor receptors. nih.gov, nih.gov
Pulmonary System Emphysema-like changes in the lung.Dysregulation of TGF-β1 receptor activation, leading to overexpression of MMPs and degradation of elastin. nih.gov
Cellular Signaling Decreased phosphorylation and activation of EGFR.Reduced binding affinity of Epidermal Growth Factor (EGF) to its receptor. nih.gov
Cellular Signaling Impaired activation of TGF-β receptors.Defective ligand binding and downstream signaling. nih.gov, researchgate.net
Extracellular Matrix Down-regulation of extracellular matrix proteins.Consequence of impaired TGF-β1 signaling. nih.gov

Gastrointestinal Glycoimmunology and Mucosal Immune Responses

Core fucosylation is a ubiquitous and vital modification within the gastrointestinal tract, profoundly influencing mucosal immunity and the integrity of the gut barrier. nih.govwjgnet.com The majority of molecules integral to the immune system, including immunoglobulins, cytokines, adhesion molecules, and various immune receptors, are glycoproteins that undergo core fucosylation. nih.govnih.gov This modification is essential for processes such as antigen recognition, cell adhesion, lymphocyte activation, and signal transduction. nih.govnih.govwjgnet.com

Within the intestinal mucosa, FUT8-mediated fucosylation of intestinal epithelial cells (IECs) is critical for preventing pathogen infection and regulating inflammation. frontiersin.org For instance, the absence of core fucose on the pattern recognition receptor CD14 impairs Toll-like receptor 4 (TLR4) signaling in response to lipopolysaccharide (LPS), a component of Gram-negative bacteria. oup.com This leads to a suppressed innate immune reaction. oup.comresearchgate.net

Studies have shown that FUT8 knockout mice are less susceptible to certain forms of T-cell-mediated colitis, suggesting that core fucosylation plays a role in modulating the severity of inflammatory responses in the gut. biorxiv.org Conversely, core fucosylation on IECs can be protective. Following infection with Salmonella Typhi, levels of core fucosylation in IECs were upregulated, which was associated with an increased abundance of beneficial microorganisms and protection against the pathogen. nih.gov Loss of core fucosylation on IECs increases their susceptibility to damage from pathogens. nih.gov

Reproductive Glycobiology and the Feto-Maternal Interface

While direct studies on the feto-maternal interface are specialized, the fundamental roles of core fucosylation in cell adhesion and signaling are highly relevant to reproductive processes such as implantation and placentation. The successful establishment of pregnancy relies on intricate cell-cell and cell-matrix interactions involving glycoproteins like integrins and cadherins, as well as precise signaling through growth factor receptors—all of which are known to be modulated by FUT8.

The core fucosylation of integrins is critical for their function. For example, core fucosylation of α3β1 integrin has been shown to be important for its biological functions. nih.gov Integrins are essential for the adhesion of the blastocyst to the uterine endometrium. Similarly, growth factor signaling, including pathways like EGFR and TGF-βR which are heavily dependent on core fucosylation for proper function, is crucial for placental development and fetal growth. nih.govnih.gov Therefore, the proper regulation of core fucosylation is implicitly necessary for maintaining the delicate communication and adhesion required at the feto-maternal interface.

Contributions to General Cell-Cell Recognition and Intercellular Communication

Core fucosylation is a key regulator of intercellular communication and cell-cell recognition, primarily by modifying the function of cell surface glycoproteins involved in adhesion and signaling. frontiersin.orgnih.gov One of the most well-studied examples is the effect of core fucosylation on E-cadherin, a critical protein for mediating calcium-dependent cell-cell adhesion. nih.gov The addition of a core fucose to E-cadherin has been shown to enhance its stability and strengthen cell-cell adhesion in human colon carcinoma cells. mdpi.comnih.gov

The process also profoundly impacts intercellular communication mediated by growth factor receptors. As established in developmental models, the absence of core fucose on EGFR and TGF-β receptors abrogates their ability to bind their respective ligands and initiate downstream signaling cascades. mdpi.comnih.govnih.gov This demonstrates that the GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc structure is not merely a passive structural component but an active modulator of receptor-ligand geometry and function, which is the basis of intercellular communication. nih.gov This regulatory role extends to numerous receptor systems, influencing cell proliferation, differentiation, and migration. mdpi.comnih.gov

Impact on Microbiota Composition and Function (e.g., Maternal Milk Glycans)

Core fucosylation has a significant impact on the composition and function of the gut microbiota, particularly in early life. asm.org Human milk is rich in glycoproteins that are heavily core-fucosylated, and these glycans play a crucial role in shaping the infant's gut microbiome. rsc.orgrsc.org

Research has demonstrated that core-fucosylated N-glycans in maternal milk selectively promote the colonization and growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus species, in the infant gut. asm.orgrsc.orgnih.gov In mouse models, offspring fed by mothers with reduced core fucosylation in their milk (FUT8+/-) showed a distinct gut microbial profile, characterized by a significant reduction in Lactobacillus, Bacteroides, and Bifidobacterium species compared to offspring fed by wild-type (FUT8+/+) mothers. nih.gov These bacteria are equipped to utilize fucosylated glycans, giving them a competitive advantage in the neonatal gut. asm.orgnih.gov

This modulation of the microbiota has direct consequences for the development of the infant's immune system. The establishment of a healthy gut microbiota rich in these beneficial species is linked to the development of early-life immune tolerance. rsc.orgrsc.org Core fucosylation of milk N-glycans helps establish RORγt+ Treg cell-mediated immune tolerance through this manipulation of symbiotic bacteria. rsc.orgrsc.org Furthermore, fucosylated glycans on the surface of intestinal epithelial cells create an environmental niche that influences the composition of the resident microbiota throughout life. nih.gov

Table 2: Influence of Maternal Milk Core Fucosylation on Offspring Gut Microbiota (Mouse Model)

Microbial Genus Relative Abundance in Offspring of FUT8+/+ (High Core Fucosylation) Mothers Relative Abundance in Offspring of FUT8+/- (Low Core Fucosylation) Mothers References
Lactobacillus HigherSignificantly Reduced nih.gov
Bacteroides HigherSignificantly Reduced nih.gov
Bifidobacterium HigherSignificantly Reduced nih.gov
Lachnospiraceae NK4A136 group LowerIncreased researchgate.net
Akkermansia LowerIncreased researchgate.net

Pathological Roles of Aberrant Core Fucosylation in Disease Mechanisms

Glycan Alterations in Oncogenesis and Tumor Progression

Aberrant glycosylation is a recognized hallmark of cancer, contributing to nearly every stage of tumor development, from initial transformation to metastasis and immune evasion. mdpi.com Among the most significant of these changes is the alteration in core fucosylation levels, which can profoundly impact cancer cell behavior.

Table 1: FUT8 Expression and Core Fucosylation in Human Cancers

Cancer TypeFUT8 Expression LevelAssociated Clinical OutcomeReference
Non-Small Cell Lung Cancer (NSCLC)UpregulatedCorrelates with tumor metastasis, disease recurrence, and poor survival. mdpi.compnas.org
Breast CancerUpregulatedCorrelates with lymphatic metastasis and stage status. oup.com
Liver Cancer (Hepatocellular Carcinoma)UpregulatedAssociated with cancer progression. pnas.org
Colorectal CancerUpregulatedAssociated with poor prognosis. oup.compnas.org
Ovarian CancerUpregulatedLinked to the severity of the cancer. pnas.org
Pancreatic CancerUpregulatedAssociated with cancer progression. oup.com
Prostate CancerUpregulatedLinked to tumorigenesis. oup.com
Thyroid CancerUpregulatedLinked to larger tumor sizes and lymph node metastases. pnas.org
MelanomaUpregulatedIdentified as a characteristic of metastatic melanoma. nih.govoup.com
Gastric CancerDownregulatedHigh expression is related to a better overall survival rate. nih.gov

Core fucosylation promotes cancer progression through the modulation of key cell surface proteins involved in cell signaling, adhesion, and migration. nih.govpnas.org

Growth Factor Receptors: Core fucosylation of receptors like the epidermal growth factor receptor (EGFR) and transforming growth factor-β receptor (TGF-βR) is crucial for their function. mdpi.com For EGFR, core fucosylation is necessary for EGF-mediated signaling pathways that drive cell growth. nih.gov In the case of the TGF-β receptor, core fucosylation is required for TGF-β-induced epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. nih.gov

Integrins: These cell adhesion molecules are vital for the interaction between cells and the extracellular matrix. A lack of core fucosylation on integrins can impair their function, affecting cell adhesion and migration. nih.gov

E-cadherin: This protein is essential for cell-cell adhesion. nih.gov In some highly metastatic lung cancer cells, E-cadherin is core fucosylated, which can inhibit its function and promote metastasis. mdpi.com Overexpression of FUT8 can lead to the production of a form of E-cadherin that enhances cell-cell adhesion but also shows resistance to certain cellular processes, potentially contributing to tumor progression. mdpi.com

The upregulation of FUT8 itself can be driven by signaling pathways activated during EMT, such as the Wnt/β-catenin pathway, creating a feedback loop that further promotes malignancy. nih.govpnas.org

Core fucosylation also plays a significant role in helping tumors evade the host immune system. researchgate.net

Immune Checkpoint Molecules: Core fucosylation of immune checkpoint proteins like PD-1 and its ligand PD-L1 can stabilize these molecules on the cell surface. researchgate.net This enhanced stability leads to stronger inhibitory signals to T cells, suppressing the anti-tumor immune response. researchgate.net

Antibody-Dependent Cellular Cytotoxicity (ADCC): The presence of core fucose on the Fc region of Immunoglobulin G (IgG) antibodies significantly reduces their ability to mediate ADCC, a process where immune cells kill antibody-coated target cells. oup.com Defucosylated antibodies, on the other hand, show enhanced ADCC activity against tumor cells. mdpi.comoup.com Some cancer cells may even undergo defucosylation to evade killing by natural killer (NK) cells. nih.gov

Autoimmune and Inflammatory Conditions: Research into Dysregulated Fucosylation Patterns

Aberrant fucosylation is not limited to cancer and is also implicated in autoimmune and inflammatory diseases. nih.govresearchgate.net Changes in core fucosylation levels can lead to excessive or inappropriate immune responses. frontiersin.orgnih.gov For example, excessive T cell activation, which can be accompanied by altered core fucosylation, is a feature of some immune system disorders. nih.gov

In autoimmune thyroid diseases (AITD), a decreased level of core fucosylation on IgG has been observed. nih.gov This reduction in fucosylation is thought to be a risk factor for AITD by promoting ADCC. nih.gov Similarly, in systemic lupus erythematosus (SLE), an autoimmune disease characterized by the production of autoantibodies, alterations in glycosylation, including fucosylation, are noted. nih.gov

Congenital Disorders of Glycosylation (CDG) with Defective Fucosylation

Congenital disorders of glycosylation are a group of rare inherited metabolic diseases caused by defects in the synthesis of glycans. medchemexpress.com A subset of these disorders involves defective fucosylation. nih.gov To date, five types of CDG related to impaired fucosylation have been identified, including FUT8-CDG, which is caused by mutations in the FUT8 gene. nih.govresearchgate.net Patients with FUT8-CDG exhibit a severe range of symptoms, reflecting the essential role of core fucosylation in development and physiological function. acs.org Another example is CDG-IIc, which results from a deficiency in the GDP-fucose transporter, leading to a global decrease in fucosylated glycans and faulty leukocyte adhesion. oup.com

Glycan-Mediated Host-Pathogen Interactions and Disease Susceptibility

Fucosylated glycans on host cell surfaces can be exploited by pathogens for colonization and infection. nih.gov For example, bacteria like Helicobacter pylori use fucosylated glycoconjugates for attachment to host cells. pnas.org The presence and type of fucosylated structures can influence tissue tropism and the ability of a pathogen to cause disease. nih.gov

Core fucosylation is also critical for the host's innate immune response to pathogens. oup.com The Toll-like receptor 4 (TLR4) signaling pathway, which is essential for recognizing bacterial components like lipopolysaccharide (LPS), is dependent on the core fucosylation of the co-receptor CD14. oup.com A lack of core fucose impairs this signaling pathway, compromising the immune response. oup.com Furthermore, fucosylation patterns can influence the establishment of a symbiotic relationship with the gut microbiota. acs.org

Advanced Methodologies for Analysis of Glcnacbeta 1 4 Fucalpha 1 6 Glcnac and Core Fucosylation

Mass Spectrometry-Based Glycoproteomics and Glycomics

Mass spectrometry (MS) stands as a cornerstone in the analysis of glycoproteins and their associated glycans, offering unparalleled sensitivity and structural information. Its application in glycoproteomics and glycomics has revolutionized our ability to study core fucosylation.

Determining the exact location (site-specificity) and the linkage of fucose (structure-specificity) on a glycoprotein (B1211001) is critical for understanding its function. While MS can identify most glycan structures, distinguishing between core and antennary fucosylation can be challenging due to the labile nature of the fucose glycosidic bond during fragmentation. umich.edu

Recent advancements in MS-based methodologies have enabled more precise analysis. One approach involves the sequential enzymatic treatment of intact glycopeptides. nih.govresearchgate.netjohnshopkins.edu For instance, digestion with endoglycosidase F3 (Endo F3) can specifically cleave between the two N-acetylglucosamine (GlcNAc) residues of the chitobiose core, leaving the core-fucosylated GlcNAc attached to the peptide. nih.govresearchgate.net Subsequent treatment with PNGase F removes the remaining N-linked glycans, allowing for the specific identification of formerly core-fucosylated sites by a characteristic mass shift. nih.govresearchgate.net

Furthermore, the analysis of fragmentation patterns in low-energy higher-energy collisional dissociation (HCD) spectra offers a method to distinguish core from antennary fucosylation at the intact glycopeptide level. A characteristic ratio of the Y1F ion (peptide + Fuc) to the Y1 ion (peptide) can be indicative of core fucosylation. acs.org Lectin affinity chromatography, using lectins with specificity for core fucose such as Lens culinaris agglutinin (LCA), is also a widely used enrichment strategy prior to MS analysis to enhance the detection of core-fucosylated glycopeptides. umich.edunih.gov

MethodPrincipleKey Findings/AdvantagesReferences
Sequential Enzymatic Treatment (e.g., Endo F3 and PNGase F)Enzymatic cleavage to generate unique mass signatures for core-fucosylated sites.Enables quantitative characterization of core fucosylation events in complex protein mixtures. nih.govresearchgate.netjohnshopkins.edu
Low-Energy HCD MS/MS AnalysisAnalysis of the Y1F/Y1 ion ratio in fragmentation spectra.Provides a straightforward method to distinguish core-fucosylated N-glycopeptides from antenna-fucosylated ones. acs.org
Lectin Affinity Enrichment (e.g., LCA)Selective capture of glycopeptides bearing core fucose.Significantly increases the ratio of fucosylated glycopeptides for MS analysis. umich.edunih.gov

Quantifying the extent of core fucosylation in biological samples is essential for biomarker discovery and understanding disease pathogenesis. Mass spectrometry offers several powerful strategies for this purpose. Liquid chromatography-mass spectrometry with multiple reaction monitoring (LC-MS-MRM) provides a sensitive and selective method for quantifying specific core-fucosylated N-glycopeptides, even in complex samples like unfractionated serum without the need for glycopeptide enrichment. nih.gov This targeted approach has been successfully applied to study changes in core fucosylation in liver diseases. nih.gov

Another approach involves the analysis of intact transferrin, a serum glycoprotein, by quadrupole time-of-flight (QTOF) MS. jst.go.jp The level of core fucosylation can be determined by the signal intensity ratio of tryptic peptide ions containing fucosylated and non-fucosylated biantennary oligosaccharides. jst.go.jp This method has proven effective in diagnosing congenital disorders of glycosylation (CDG) affecting N-glycan fucosylation and can be adapted for high-throughput screening using dried blood spots. jst.go.jp Additionally, tandem mass tag (TMT)-based quantitative proteomics can be combined with enzymatic treatments to characterize and quantify thousands of core-fucosylated glycosites in tissues. nih.gov

MethodSample TypeKey Findings/AdvantagesReferences
LC-MS-MRMSerumDirect, sensitive, and selective quantification of site-specific core fucosylation without enrichment. nih.gov
QTOF-MS of Intact TransferrinSerum, Dried Blood SpotsFacilitates diagnosis of fucosylation disorders by measuring fucosylation levels on a specific glycoprotein. jst.go.jp
TMT-based Quantitative Proteomics with Enzymatic TreatmentTissuesEnables large-scale, quantitative characterization of core fucosylation sites in complex biological samples. nih.gov

Analyzing glycoproteins in their intact or large glycopeptide form provides a holistic view of glycoform heterogeneity, including the presence of the GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc structure. High-resolution accurate-mass (HRAM) spectrometry is particularly powerful for this purpose. thermofisher.com A "middle-up" approach, where a monoclonal antibody is digested into smaller subunits (e.g., scFc and F(ab')2 regions), allows for the accurate quantification of core afucosylation, a critical quality attribute for therapeutic antibodies. thermofisher.com

Challenges in intact glycopeptide analysis include their low abundance and poor ionization efficiency. nih.gov To overcome this, enrichment strategies are often necessary. nih.gov Sequential enzymatic treatments can also be applied to intact glycopeptides to simplify the complex glycan structures and facilitate their characterization by MS. nih.govresearchgate.net This approach, termed STAGE (sequential treatment of intact glycopeptides with enzymes), utilizes Endo F3 and PNGase F to generate mass signatures for glycosites that were formerly modified by core-fucosylated N-linked glycans. researchgate.netjohnshopkins.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Oligosaccharide Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of oligosaccharides, including the precise linkage and stereochemistry of the GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc motif. Both one-dimensional (1D) and two-dimensional (2D) ¹H NMR experiments are employed to elucidate the primary structures of complex glycans. nih.govresearchgate.net

The "structural-reporter group" concept in ¹H NMR is particularly powerful for identifying specific glycan motifs. researchgate.net This involves recognizing characteristic chemical shifts and coupling constants of protons within the sugar residues that are indicative of their linkage and sequence. researchgate.net For instance, the chemical shifts of anomeric protons and other specific protons within the fucose and GlcNAc residues can confirm the α(1-6) linkage. Techniques like Rotating frame Overhauser Effect SpectrosY (ROESY) and Heteronuclear Multiple Bond Correlation (HMBC) provide through-space and through-bond correlations, respectively, which are crucial for establishing the connectivity between sugar units. nih.gov While NMR is a non-destructive technique, it is relatively insensitive compared to MS and requires pure samples. researchgate.net

Chemoenzymatic and Chemical Labeling Strategies for Glycan Profiling and Detection

Chemoenzymatic and chemical labeling methods offer highly specific and sensitive alternatives to traditional lectin-based approaches for profiling and detecting core fucosylation. nih.govacs.orgcaltech.edu These strategies typically involve two key steps: the enzymatic installation of a bioorthogonal chemical reporter onto the target glycan, followed by covalent ligation to a probe for detection or enrichment. acs.orgcaltech.edu

One innovative chemoenzymatic strategy utilizes a galactosyltransferase from C. elegans that specifically transfers an azide-appended galactose residue onto the core fucose of N-glycans. acs.orgcaltech.edu This azide (B81097) handle can then be "clicked" to a fluorescent probe or a biotin (B1667282) tag for visualization or affinity capture, respectively. acs.orgcaltech.edu This method has demonstrated superior specificity for core fucose compared to existing techniques and can be used to detect core-fucosylated glycoproteins in cell lysates and on live cell surfaces. acs.orgcaltech.edu

Another approach involves the use of a mutant endoglycosidase (EndoF3-D165A) to selectively label core-fucosylated peptides with a probe. nih.gov A reversible labeling strategy has been developed where a biotinylated probe is attached and can later be tracelessly cleaved, allowing for the global mapping of core-fucosylated glycoproteins and their glycosylation sites by mass spectrometry. nih.gov

Functional Enzymatic Assays and Substrate Specificity Studies of Fucosyltransferases and GlcNAc-Ts

Understanding the enzymes responsible for synthesizing the GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc structure is fundamental. Functional enzymatic assays are employed to measure the activity and substrate specificity of fucosyltransferases (FUTs) and N-acetylglucosaminyltransferases (GlcNAc-Ts).

The activity of fucosyltransferases can be measured using various methods. A common assay involves incubating the enzyme with a donor substrate, such as GDP-fucose, and a fluorescently labeled acceptor oligosaccharide. nih.gov The reaction products are then separated by high-performance liquid chromatography (HPLC) and quantified by fluorescence detection. nih.gov

Studies on α1,6-fucosyltransferase (FUT8), the enzyme solely responsible for core fucosylation in mammals, have revealed its strict acceptor substrate specificity. nih.govresearchgate.net FUT8 requires the presence of an unmodified β-1,2-linked GlcNAc moiety on the Man-α1,3-Man arm of the N-glycan core for efficient catalysis. researchgate.net Similarly, assays for O-GlcNAc transferase (OGT), which attaches GlcNAc to proteins, have been developed using chemoselective labeling to facilitate high-throughput screening of enzyme variants, substrates, and inhibitors. nih.gov These functional assays are critical for elucidating the regulatory mechanisms of glycosylation and for the development of potential therapeutic inhibitors.

Structural Biology Approaches to Fucosylated Glycoproteins and Glycan-Binding Proteins

The intricate interplay between the core fucosylated glycan, GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc, and its binding partners is fundamental to many biological processes. Understanding these interactions at a molecular level requires high-resolution structural and dynamic information. Structural biology techniques, including X-ray crystallography, cryo-electron microscopy (cryo-EM), and computational modeling, have become indispensable tools in elucidating the precise roles of core fucosylation in glycoprotein-receptor recognition.

X-ray Crystallography and Cryo-Electron Microscopy of Glycoprotein-Receptor Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structures of macromolecular complexes at atomic or near-atomic resolution. nih.gov These methods have provided critical insights into how the presence of the α1,6-linked fucose on the core GlcNAc of an N-glycan can modulate the interaction between a glycoprotein and its receptor.

One of the most studied examples of core fucosylation's role in receptor binding is the interaction between the Fc region of immunoglobulin G (IgG) and its receptors (FcγRs). The crystal structure of the human FcγRI in complex with the Fc fragment of IgG1 has revealed the importance of glycan recognition for their high-affinity binding. nih.gov In this complex, the receptor makes direct contact with the carbohydrate units of the Fc glycan, specifically interacting with the conserved, less flexible part of the glycan which includes the core chitobiose and the attached fucose. nih.gov This finding underscores that the core fucose is not merely a passive structural component but an active participant in the molecular interface.

The production of glycoproteins with homogenous glycoforms, which is often a prerequisite for successful crystallization, can be achieved using specific expression systems like HEK293S cells, which produce glycoproteins with high-mannose type glycans that are amenable to enzymatic treatment. nih.gov

A re-evaluation of existing crystal structures in the Protein Data Bank (PDB) has also emphasized the importance of accurate glycan modeling. In several IgG-Fc structures, the α-L-fucosylation was initially misidentified, and a re-refinement led to a better fit with the electron density and a more accurate representation of the glycan's geometry and its interactions. researchgate.net

The following table summarizes key structural studies that have provided insights into the role of core fucosylation in glycoprotein-receptor interactions.

ComplexMethodResolutionKey FindingsReference(s)
Human FcγRI-IgG1 FcX-ray Crystallography3.5 ÅThe receptor directly interacts with the conserved core of the Fc glycan, including the fucose residue, contributing to high-affinity binding. nih.gov
Cholera Toxin B-subunit - Fucosylated LigandsX-ray Crystallography1.5 - 2.0 ÅL-fucose and Lewisx bind to a secondary binding site on the cholera toxin, distinct from the primary ganglioside binding site. researchgate.net
Re-refinement of IgG-Fc StructuresX-ray CrystallographyN/ACorrected the stereochemistry of the core fucose in several PDB entries, leading to improved structural models. researchgate.net
SARS-CoV Spike GlycoproteinCryo-Electron Microscopy4.3 - 7.3 ÅRevealed different conformational states of the spike protein, highlighting the dynamic nature of glycoprotein-receptor interactions. nih.gov
Human Betacoronavirus HKU1 Spike Protein CTDX-ray Crystallography1.9 ÅIdentified the receptor-binding domain and glycosylation sites, providing a basis for understanding receptor interaction. nih.gov

This table provides a summary of selected structural studies. The findings are based on the referenced publications and may not encompass all aspects of the original research.

Glycoengineering and Research Oriented Manipulations of Core Fucosylation

Genetic Manipulation of Fucosyltransferase Expression (e.g., FUT8 Knockout/Knockdown in Research Cell Lines)

The genetic manipulation of FUT8 expression is a cornerstone of research into core fucosylation. By eliminating or reducing the activity of this enzyme in host cell lines, scientists can produce glycoproteins, especially monoclonal antibodies (mAbs), that completely lack the core fucose moiety. This afucosylation has been shown to dramatically enhance the antibody-dependent cellular cytotoxicity (ADCC) of IgG1 antibodies, a key mechanism in cancer therapy. columbia.eduresearchgate.netfrontiersin.org

Methods for Genetic Manipulation:

CRISPR/Cas9: This powerful gene-editing tool is widely used to create stable FUT8 knockout (FUT8-KO) cell lines, most commonly in Chinese Hamster Ovary (CHO) cells, which are a primary platform for producing therapeutic proteins. researchgate.netnih.govprofacgen.com The CRISPR/Cas9 system allows for precise and efficient disruption of the FUT8 gene. researchgate.netnih.gov

Zinc-Finger Nucleases (ZFNs): ZFNs are another gene-editing technology successfully used to functionally disrupt the FUT8 gene in CHO cell lines, leading to the production of completely nonfucosylated antibodies. scilit.com

RNA Interference (RNAi): RNAi techniques, using short hairpin siRNA tandem expression vectors, have been employed to achieve double knockdown of both FUT8 and GDP-mannose 4,6-dehydratase (GMD), an enzyme in the fucose synthesis pathway. nih.gov This synergistic approach results in the stable production of fully non-fucosylated antibodies. nih.gov

Research Findings: Studies consistently demonstrate that FUT8 knockout in CHO cells results in cell lines that are morphologically and kinetically similar to the wild-type parent cells but produce fully afucosylated recombinant antibodies. researchgate.netfrontiersin.orgresearchgate.net These afucosylated antibodies exhibit significantly enhanced ADCC activity, in some cases over 100-fold higher than their fucosylated counterparts, without altering their antigen-binding activity or complement-dependent cytotoxicity (CDC). columbia.eduresearchgate.net The enhanced ADCC is due to the increased binding affinity of the afucosylated Fc region to the FcγRIIIa receptor on immune effector cells like Natural Killer (NK) cells. columbia.edunih.govresearchgate.net This makes FUT8-KO cell lines ideal hosts for manufacturing next-generation therapeutic antibodies with improved efficacy. columbia.eduresearchgate.net

Table 1: Effects of FUT8 Genetic Manipulation in Research Cell Lines

Cell Line Genetic Method Key Outcome Effect on Antibody Reference(s)
CHO-S CRISPR/Cas9 Complete disruption of FUT8 gene Production of completely defucosylated IgG1 antibodies. nih.gov
CHO/DG44 Homologous Recombination Targeted disruption of both FUT8 alleles Production of completely defucosylated IgG1s with over two orders of magnitude higher ADCC. columbia.edu
CHO RNAi (siRNA) Double knockdown of FUT8 and GMD Production of fully non-fucosylated antibodies with enhanced ADCC. nih.gov
CHO Zinc-Finger Nucleases (ZFNs) Functional disruption of FUT8 gene Production of completely nonfucosylated antibodies with normal glycosylation otherwise. scilit.com

Chemoenzymatic Synthesis of GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc-Containing Glycans and Analogs

Chemoenzymatic synthesis provides a powerful and flexible approach to generate complex, well-defined N-glycans, including those containing the core-fucosylated this compound structure. This strategy combines the precision of enzymatic catalysis with the versatility of chemical synthesis.

General Strategy: The typical chemoenzymatic approach involves two main stages:

Chemical Synthesis of a Core Structure: A key oligosaccharide precursor is first synthesized chemically. This precursor is often a common intermediate, such as an orthogonally protected hexasaccharide that is common to all mammalian core-fucosylated N-glycans. nih.govnih.govresearchgate.net

Enzymatic Extension: The chemically synthesized core is then subjected to a series of enzymatic reactions using specific glycosyltransferases to build out the antennae and add terminal sugars. nih.govnih.govresearchgate.net To generate the core-fucosylated structure, α1,6-fucosyltransferase (FUT8) is used to transfer a fucose residue to the reducing-end GlcNAc of the precursor. nih.govresearchgate.netresearchgate.net

Divergent Synthesis: Researchers have developed divergent chemoenzymatic strategies that allow for the synthesis of both core-fucosylated and non-core-fucosylated N-glycans from a single advanced precursor. nih.gov This is achieved by first creating the core-fucosylated glycan and then, in a separate branch of the synthesis, using a specific fucosidase (like FucA1) that can selectively cleave the α(1,6)-linked core fucose without affecting other fucose residues in the glycan, such as those in a sialyl LewisX epitope. nih.gov This approach significantly improves efficiency by avoiding the need to prepare two separate precursors from the start. nih.gov

These synthetic methods have enabled the creation of libraries of complex N-glycans, including asymmetrical triantennary and biantennary structures, which are invaluable tools for studying glycan function and for identifying potential cancer biomarkers. nih.govnih.gov

Research into Fucosylation Inhibitors as Molecular Probes

Small molecule inhibitors of fucosylation are vital molecular probes for studying the biological roles of fucose-containing glycoconjugates. nih.gov They allow researchers to modulate fucosylation levels in a controlled, dose-dependent manner without permanent genetic modification, providing a complementary approach to knockout/knockdown studies. researchgate.net These inhibitors typically target one of two key points in the fucosylation pathway: the de novo biosynthesis of the sugar donor, GDP-fucose, or the fucosyltransferase enzymes themselves. nih.gov

Mechanisms of Inhibition:

Inhibition of GDP-Fucose Biosynthesis: The de novo pathway for GDP-fucose synthesis involves the conversion of GDP-mannose by enzymes like GDP-mannose 4,6-dehydratase (GMD). researchgate.net Fucose analogs, such as 2-fluorofucose, can be metabolically processed into GDP-fucose analogs that act as feedback inhibitors of this pathway, depleting the cellular pool of the natural donor substrate. nih.govpnas.org

Inhibition of Fucosyltransferases (FUTs): Some inhibitors are designed to directly target the active site of FUTs, particularly FUT8 for core fucosylation. nih.govpnas.org These can be GDP-fucose mimics or other small molecules identified through screening that bind to the enzyme and block its catalytic activity. nih.govnih.govnih.gov For example, compound 15 was identified as a potent and selective FUT8 inhibitor with anti-cancer effects in research models. nih.gov

The use of these inhibitors in cell culture can effectively generate afucosylated antibodies with enhanced ADCC, similar to those produced by FUT8-KO cell lines. researchgate.nethealthresearchbc.ca This makes them valuable tools for biologics discovery, process development, and for studying the consequences of altered fucosylation in various disease models. researchgate.netpnas.org

Table 2: Examples of Fucosylation Inhibitors Used as Research Probes

Inhibitor Target(s) Mechanism of Action Application Reference(s)
2-Fluorofucose (peracetylated) GMD, FUT8 Metabolically converted to GDP-2F-Fuc, which inhibits GMD and FUT8. Induces production of afucosylated antibodies; inhibits tumor growth in vivo. nih.govpnas.org
GDP-2FF GMD, Fucosyltransferases Feedback inhibition of GMD and competitive inhibition of FUTs. Blocks fucosylation in vitro and in vivo. nih.gov
Compound 15 FUT8 Binds selectively to FUT8, inhibiting its catalytic activity. Investigating anti-colorectal cancer effects. nih.gov
ThioFuc GMD, FUT8 (likely) Fucose derivative that reduces core fucosylation. Production of afucosylated antibodies for drug development. researchgate.net

Development of Novel Glycan-Based Research Tools and Probes

To visualize and study the complex roles of fucosylated glycans like this compound in living systems, a variety of sophisticated research tools and probes have been developed. These tools enable the tracking, imaging, and functional analysis of fucosylation with high specificity and sensitivity. nih.gov

Fluorescent Probes for Metabolic Labeling: A powerful strategy involves metabolic glycoengineering, where cells are fed fucose analogs bearing a chemical reporter tag, such as an azide (B81097). nih.govpnas.org These azido-fucose analogs are incorporated into glycoproteins through the cell's natural salvage pathway. nih.govpnas.orgpnas.org Subsequently, a fluorescent probe containing a complementary reactive group (e.g., an alkyne) can be attached via a bioorthogonal "click chemistry" reaction. nih.govpnas.org This allows for the specific fluorescent labeling and visualization of fucosylated glycoconjugates within cells and their localization to specific organelles like the Golgi apparatus. pnas.orgpnas.org Novel probes like 7-alkynyl-fucose have been developed for high-sensitivity labeling with low cytotoxicity. nih.gov

Lectin-Based Probes: Lectins, proteins that bind to specific carbohydrate structures, can be engineered into valuable probes. For example, the Aspergillus oryzae lectin (AOL), which specifically recognizes core fucose, has been fused with fluorescent proteins. nih.gov These FleA-fluorescent fusion proteins can be used in lectin blot assays to detect core-fucosylated glycoproteins and to bind to the surface of cancer cells that highly express FUT8. nih.gov These probes can even be internalized by cells, suggesting their potential use as vehicles for delivering substances into cells expressing core fucosylation. nih.gov

Activity-Based Probes (ABPs): ABPs are designed to covalently label active enzymes, providing a way to profile enzyme function. A 2-deoxy-2-fluoro fucosyl fluoride (B91410) derivative has been developed as an ABP for the selective labeling of active GH29 α-L-fucosidases. rsc.org This tool allows for the identification and functional study of these enzymes, which are involved in breaking down fucosylated glycans. rsc.org

These innovative tools are crucial for advancing our understanding of fucosylation in health and disease, facilitating the identification of fucosylated proteins, tracking their dynamics in live cells, and detecting changes in fucosylation associated with pathologies like cancer. pnas.org

Evolutionary Perspectives on Core Fucosylation

Ancient Origins and Conservation of Core Fucosylation Across Eukaryotic Lineages

Core fucosylation is an ancient post-translational modification with deep evolutionary roots. nih.gov The enzymes that catalyze the addition (fucosyltransferases) and removal (fucosidases) of fucose are widespread, with evidence suggesting they appeared before the divergence of bacteria and eukaryotes. frontiersin.org The FUT8 gene, which exclusively catalyzes the α-1,6-fucosylation of the N-glycan core, is considered the most ancient member of the fucosyltransferase gene family. nih.gov Its activity and the amino acid sequence of its catalytic domain are remarkably well-conserved throughout the animal kingdom, highlighting its essential, though not universally defined, role. nih.gov

The conservation of core fucosylation is evident in its presence in a vast array of eukaryotic organisms, from invertebrates to vertebrates. nih.govnih.gov The fundamental enzymatic basis for this modification has also been evolutionarily conserved. nih.gov While fucosylated glycoconjugates are involved in numerous biological processes in eukaryotes, including development, cell adhesion, and inflammation, the core fucosylation modification itself is a ubiquitous feature of N-glycans in mammalian tissues. nih.govnih.gov The widespread presence and conservation of the FUT8 enzyme underscore a conserved requirement for this specific glycan structure in multicellular life. frontiersin.org

Table 1: Conservation of Core Fucosylation Machinery

Feature Description Evolutionary Significance
FUT8 Gene The sole enzyme responsible for core α-1,6 fucosylation. researchgate.netwjgnet.com Considered the oldest gene in the fucosyltransferase family, suggesting a foundational role. nih.gov
Enzyme Activity Catalyzes the transfer of fucose from GDP-fucose to the core GlcNAc of N-glycans. wikipedia.orgnih.gov The catalytic mechanism is highly conserved across the animal kingdom. nih.gov
Presence in Eukaryotes Found in a wide range of eukaryotes, from invertebrates like insects and nematodes to all vertebrates. nih.gov Indicates a fundamental biological function that arose early in eukaryotic evolution.
Fucosidases (GH29) Enzymes that remove fucose residues. Also widespread, suggesting a dynamic regulation of fucosylation that co-evolved with fucosyltransferases. frontiersin.org

Diversification and Functional Evolution of Fucosyltransferases in Vertebrate and Invertebrate Systems

The evolution of fucosyltransferase genes is generally characterized by successive gene duplications followed by divergent evolution from one or two ancestral genes. oup.comoup.com This has led to a variety of fucosyltransferases that create different fucose linkages (e.g., α-1,2, α-1,3, and α-1,6). oup.com

In vertebrates, the fucosyltransferase family is well-defined, with FUT8 being a single-copy gene in most animal genomes, responsible for all core fucosylation. nih.govnih.gov The evolution of the FUT8 gene itself, however, shows interesting differences between major animal lineages. A study of 56 FUT8 orthologs revealed a complex evolutionary history marked by numerous intron gain and loss events, particularly within arthropods. In contrast, the gene structure is more conserved in chordates. nih.govnih.gov This suggests that intron dynamics within the FUT8 gene may be linked to evolutionary innovations and the emergence of new orders. nih.govnih.gov

Invertebrate systems display significant diversification. While core α-1,6-fucosylation is a conserved feature, some invertebrates possess a more complex array of fucosyltransferases. nih.gov For instance, the nematode Caenorhabditis elegans has a large number of putative fucosyltransferase genes. oup.comoup.com The functional evolution in invertebrates has also led to a strict order of fucosylation events, where core α-1,6 fucosylation must occur before other modifications like core α-1,3 fucosylation, a pattern observed in Drosophila and Schistosoma mansoni. nih.gov This ordered process highlights the evolution of precise regulatory mechanisms for glycan synthesis in invertebrates. Furthermore, the diversification of immunoglobulin superfamily (IgSF) genes in invertebrates like the snail Biomphalaria glabrata suggests that complex, diversified recognition molecules, which are often glycosylated, are not exclusive to vertebrates. hawaii.edu

Table 2: Evolutionary Diversification of the FUT8 Gene in Metazoans

Lineage Gene Structure Characteristics Evolutionary Implications
Chordates (Vertebrates) Conserved intron-exon organization. nih.govnih.gov Suggests stable evolutionary pressure on FUT8 gene structure and function.
Arthropods (e.g., Insects) Highly variable number of exons due to many intron gain/loss events. nih.govnih.gov May be linked to rapid evolutionary innovations and the appearance of new orders. nih.gov
Hymenoptera (e.g., Bees) Order-specific exon-intron organization with no shared exons with other insects like Lepidoptera. nih.govnih.gov Demonstrates significant gene structure divergence despite sequence conservation.
Nematodes (e.g., C. elegans) Possesses a large number of fucosyltransferase genes compared to vertebrates. oup.com Indicates a significant expansion and diversification of fucosylation functions in this lineage.

Interspecies and Intraspecies Variation in Core Fucosylation Patterns and Their Biological Significance

Variations in core fucosylation, both between different species and within a single species, have profound biological consequences. nih.gov These variations often manifest as changes in the fucosylation level of specific glycoproteins, which in turn modulates critical biological processes. frontiersin.org

A prime example of the significance of this variation is in the immune system. The core fucosylation of Immunoglobulin G (IgG) antibodies is a critical determinant of their function. nih.govfrontiersin.org The absence of core fucose on the N-glycan at position Asn297 of the IgG Fc region dramatically enhances its binding affinity to the FcγRIIIa receptor on immune effector cells, leading to a significant increase in antibody-dependent cell-mediated cytotoxicity (ADCC). nih.govnih.gov This intraspecies variation is harnessed in the production of therapeutic monoclonal antibodies, where afucosylated antibodies are engineered for enhanced cancer-killing capabilities. wikipedia.org

Interspecies differences in fucosylation are crucial in host-pathogen interactions. Many pathogens use lectins to bind to fucosylated glycans on host cell surfaces to initiate infection. nih.govfrontiersin.org Therefore, the specific fucosylation patterns of a host can determine its susceptibility to certain pathogens. nih.gov

Table 3: Biological Significance of Variation in Core Fucosylation

Biological Process Effect of Core Fucosylation Variation Significance
Humoral Immunity (ADCC) Absence of core fucose on IgG1 enhances binding to FcγRIIIa. nih.gov Increases the cytotoxicity of natural killer cells against target cells (e.g., cancer cells). nih.gov
B-Cell Development Deficiency in FUT8 impairs pre-B cell receptor (pre-BCR) assembly and signaling. nih.govfrontiersin.org Essential for proper B lymphocyte development and subsequent antibody production. nih.gov
Growth Factor Signaling Core fucosylation of receptors like EGFR and TGF-βR is required for their proper function and signal transduction. nih.govpnas.org Dysregulation is linked to developmental defects and diseases like cancer. pnas.org
Host-Pathogen Interaction Host cell surface fucosylation patterns can act as receptors for pathogens. nih.govfrontiersin.org Interspecies variation in fucosylation can determine susceptibility or resistance to infection. taylorandfrancis.com
Embryonic Development Silencing of the FUT8 homolog in the insect N. lugens leads to a failure in egg hatching. nih.gov Demonstrates a critical, conserved role in the developmental processes of invertebrates.
Cancer Altered expression of FUT8 and core fucosylation levels on glycoproteins is observed in many cancers. frontiersin.orgresearchgate.net Can serve as a biomarker and is associated with tumor progression and metastasis. nih.gov

Future Directions in Glcnacbeta 1 4 Fucalpha 1 6 Glcnac Research

Elucidating Unexplored Regulatory Mechanisms of Core Fucosylation in Complex Biological Systems

One key area is the transcriptional and post-transcriptional control of the FUT8 gene. Studies have shown that FUT8 expression can be induced by signaling molecules like transforming growth factor-β1 (TGF-β1), creating a feed-forward loop implicated in cancer metastasis. nih.gov Future work will likely identify other signaling pathways and transcription factors that fine-tune FUT8 levels in response to different cellular contexts, such as oxidative stress. biorxiv.org

Beyond gene expression, the regulation of FUT8 enzyme activity is a critical unexplored frontier. The availability of the sugar donor, GDP-fucose, is a rate-limiting factor controlled by both a de novo synthesis pathway and a salvage pathway. creative-biolabs.com The enzymes in these pathways, such as GDP-mannose 4,6-dehydratase (GMD), and the GDP-fucose transporter (GFT) that moves the donor into the Golgi apparatus, are potential regulatory nodes. creative-biolabs.com Furthermore, the local protein and glycan environment significantly influences FUT8's substrate preference. acs.orgnih.gov Research indicates that FUT8 preferentially acts on complex-type N-glycans over high-mannose types and that the underlying peptide can play a role, suggesting that protein conformation and accessibility are key regulatory inputs. acs.orgnih.gov Investigating how FUT8 interacts with other proteins in the Golgi and how these interactions modulate its catalytic activity is a promising avenue for discovery. researchgate.net

Table 1: Known and Potential Regulatory Checkpoints of Core Fucosylation
Regulatory LevelFactorDescriptionReference
TranscriptionalTGF-β1Induces FUT8 expression, creating a pathological feed-forward mechanism in cancer. nih.gov
TranscriptionalAntioxidant ResponseCellular antioxidant responses may upregulate FUT8 expression. biorxiv.org
Substrate AvailabilityGMD (GDP-mannose 4,6-dehydratase)A key enzyme in the de novo synthesis pathway of the GDP-fucose donor substrate. creative-biolabs.com
Substrate AvailabilityGFT (GDP-fucose transporter)Transports GDP-fucose into the Golgi apparatus, making it available to FUT8. creative-biolabs.com
Enzymatic ActivityGlycan StructureFUT8 shows a preference for complex N-glycans over high-mannose or paucimannose (B12396251) structures. acs.orgnih.gov
Enzymatic ActivityProtein EnvironmentThe underlying peptide sequence and protein accessibility can influence glycosite-specific fucosylation. acs.orgnih.gov

Advanced Structural Characterization of Fucosylated Glycoconjugates in Native Contexts

Determining the precise three-dimensional structure of core-fucosylated glycoproteins within their native cellular environment is a major challenge. Future research will increasingly rely on a suite of high-resolution analytical and imaging techniques to move beyond static pictures and understand how the GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc moiety influences molecular conformation and interaction in vivo.

Mass spectrometry (MS) has become a cornerstone of glycoproteomics. Advanced MS-based methodologies are now being developed not just to identify fucosylation sites but to distinguish core fucosylation from antennary fucosylation and to quantify site-specific changes in complex biological samples. nih.govresearchgate.net Techniques like the STAGE (sequential treatment of glycopeptides with enzymes) method, which uses specific endoglycosidases like Endo F3, allow for the specific characterization of core-fucosylated sites from complex mixtures. researchgate.netnih.gov Future developments will focus on enhancing the sensitivity and throughput of these methods and integrating them with imaging techniques, such as MALDI imaging mass spectrometry, to map the spatial distribution of specific core-fucosylated proteins directly in tissue sections.

Table 2: Advanced Methods for Structural Characterization
TechniqueApplication to Core Fucosylation ResearchFuture DirectionReference
Advanced Mass Spectrometry (e.g., STAGE, HILIC-MS)Site-specific identification and quantification of core fucosylation; distinguishing core vs. antennary fucose.Integration with imaging MS for spatial glycoproteomics; improved automation and throughput. nih.govresearchgate.netjohnshopkins.edu
Cryo-Electron Microscopy (Cryo-EM)Determining high-resolution structures of large, flexible core-fucosylated glycoprotein (B1211001) complexes.In-situ structural analysis of membrane-bound glycoproteins within cellular fragments. nih.gov
Nuclear Magnetic Resonance (NMR)Analyzing glycan conformation, dynamics, and interactions with proteins in solution.In-cell NMR to study fucosylated glycoconjugates in their native cellular environment. nih.gov

Systems Glycobiology Approaches to Decipher Core Fucosylation Networks and Their Cross-Talk

To truly understand the impact of core fucosylation, it must be studied as part of a larger, interconnected cellular system. Systems glycobiology aims to integrate large-scale datasets to model the complex networks that govern glycosylation and its functional consequences.

A primary goal is the comprehensive mapping of the "core fucosylated glycoproteome." New methods are enabling the global identification of thousands of core-fucosylated sites in cells and tissues, providing a snapshot of how this modification is altered in disease states like cancer. nih.gov Future studies will apply these techniques to a wider range of biological systems and conditions. By comparing the core fucosylated glycoproteome with the total proteome and transcriptome, researchers can distinguish changes in fucosylation levels that are due to altered protein expression versus those caused by changes in FUT8 activity or other regulatory factors. nih.govmdpi.com

A particularly exciting avenue is the investigation of "cross-talk" between core fucosylation and other post-translational modifications (PTMs). The interplay between glycosylation and phosphorylation is a well-established paradigm, particularly for O-GlcNAc, where a "yin-yang" relationship often exists at specific sites. nih.gov It is highly probable that similar cross-talk occurs with N-glycans. For instance, the phosphorylation status of a protein could alter its conformation, making a glycosylation site more or less accessible to FUT8. Conversely, the presence of a core fucose could sterically hinder a kinase from accessing a nearby phosphorylation site. Future systems-level studies that simultaneously map multiple PTMs will be essential to unravel these complex regulatory circuits and understand how cells integrate diverse signals to control protein function.

Development of Novel Glycoengineering Strategies for Precise and Targeted Glycan Modification

The ability to precisely control core fucosylation is a major goal for both basic research and biotechnology, particularly in the production of therapeutic antibodies. creative-biolabs.comnih.gov The absence of core fucose on the N-glycan of immunoglobulin G (IgG) can enhance its binding to Fc receptors, dramatically increasing antibody-dependent cellular cytotoxicity (ADCC), a key mechanism for killing cancer cells. creative-biolabs.comnih.gov Future research is focused on developing a versatile toolbox of glycoengineering strategies for precise glycan editing.

Genetic engineering remains a primary approach. The use of gene-editing technologies like CRISPR/Cas9 and TALENs allows for the efficient knockout of genes essential for core fucosylation. creative-biolabs.com Targeting FUT8 directly eliminates the enzyme, while knocking out GMD or GFT disrupts the GDP-fucose donor pathway, both resulting in the production of fucose-free glycoproteins. creative-biolabs.comcreative-biolabs.com An alternative strategy is to overexpress a competing glycosyltransferase, such as β-1,4-N-acetylglucosaminyltransferase III (GnT-III), which adds a "bisecting" GlcNAc that sterically blocks FUT8 from accessing its substrate. creative-biolabs.comcreative-biolabs.com

Chemical and metabolic strategies offer dynamic control. Small-molecule inhibitors that block fucosylation, such as fucose analogs like 2-fluorofucose (2F-Fuc), can be added to cell culture to produce afucosylated proteins. creative-biolabs.comnih.gov This approach allows for tunable and reversible control over the fucosylation process.

A third frontier is the engineering of non-mammalian expression systems . Hosts like plants and insect cells have different native glycosylation pathways. creative-biolabs.comnih.gov Glycoengineering efforts are focused on "humanizing" these systems by knocking out native enzymes (e.g., those that add plant-specific α1-3-fucose) and knocking in human enzymes like FUT8 and other glycosyltransferases to produce therapeutic proteins with tailored, human-like glycan structures. creative-biolabs.comnih.gov

Table 3: Summary of Glycoengineering Strategies for Core Fucosylation
StrategyTargetMechanismOutcomeReference
Genetic Knockout (e.g., CRISPR/Cas9)FUT8 geneEliminates the α-1,6-fucosyltransferase enzyme.Complete removal of core fucosylation. creative-biolabs.comcreative-biolabs.com
Genetic Knockout (e.g., CRISPR/Cas9)GMD or GFT genesDisrupts the synthesis or transport of the GDP-fucose donor substrate.Removal of core fucosylation. creative-biolabs.comcreative-biolabs.com
Genetic OverexpressionGnT-III geneAdds a bisecting GlcNAc to the N-glycan core, which inhibits FUT8 activity.Reduced levels of core fucosylation. creative-biolabs.comcreative-biolabs.com
Small-Molecule InhibitionFucosylation pathwayA fucose analog (e.g., 2F-Fuc) acts as a metabolic inhibitor.Tunable reduction/removal of fucosylation. creative-biolabs.comnih.gov
Host Cell EngineeringNon-mammalian expression systems (e.g., plants)Knockout of native glycosyltransferases and knock-in of human enzymes.Production of glycoproteins with human-like fucosylation. creative-biolabs.comnih.gov

Q & A

Basic Research Questions

Q. How is GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical approaches. For enzymatic synthesis, β1-4-linked GlcNAc residues are formed using β1-4-N-acetylglucosaminyltransferases, followed by α1-6-fucosylation via fucosyltransferases (e.g., FUT8 in mammals). Characterization employs nuclear magnetic resonance (NMR) for linkage confirmation (e.g., chemical shifts for Fucα1-6 and GlcNAcβ1-4) and mass spectrometry (MS) for molecular weight validation. Synthetic standards, such as those cataloged by TCI Chemicals (>98% purity), are used for calibration .

Q. What analytical methods are used to detect and quantify GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc in complex biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with MS or fluorescence detection is standard. Glycan arrays with lectins or antibodies specific to α1-6 fucose (e.g., Lactobacillus rhamnosus lectins) can also be used for selective identification. NMR spectroscopy resolves structural ambiguities by analyzing anomeric proton signals (e.g., Fucα1-6 at ~5.2 ppm and GlcNAcβ1-4 at ~4.6 ppm) .

Advanced Research Questions

Q. How does the α1-6 fucosylation in GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc influence lectin binding specificity compared to other fucosylated glycans?

  • Methodological Answer : Competitive binding assays using glycan arrays or surface plasmon resonance (SPR) reveal that α1-6 fucose inhibits interactions with lectins like DC-SIGN, which fails to bind core-fucosylated N-glycans. In contrast, lectins from Lactobacillus rhamnosus GG recognize α1-6 fucose in branched structures. Structural studies (e.g., X-ray crystallography) highlight steric hindrance caused by the α1-6 linkage as a key determinant .

Q. What experimental strategies resolve contradictions in enzymatic processing rates of GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc?

  • Methodological Answer : Kinetic assays using recombinant enzymes (e.g., β-N-acetylglucosaminidases) under varying pH and temperature conditions demonstrate that α1-6 fucose slows cleavage of adjacent β1-4-GlcNAc residues due to steric hindrance. Mutagenesis of enzyme active sites (e.g., Streptococcus pneumoniae β-N-acetylglucosaminidase) identifies residues critical for accommodating fucosylated substrates .

Q. How do glycan branching and fucosylation patterns affect the biological roles of GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc in glycoprotein folding?

  • Methodological Answer : Site-directed mutagenesis in cell lines (e.g., CHO-K1) lacking α1-6 fucosyltransferases (FUT8 KO) reveals impaired glycoprotein trafficking. Comparative glycomic profiling via LC-MS/MS shows that α1-6 fucose stabilizes interactions with chaperones like calnexin. Molecular dynamics simulations further predict reduced conformational flexibility in fucosylated glycans .

Q. What role does GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc play in host-microbe interactions?

  • Methodological Answer : In vitro adhesion assays using pathogenic Escherichia coli strains demonstrate that α1-6 fucose blocks binding to host receptors (e.g., DC-SIGN). Conversely, probiotic lectins (e.g., Llp1 from Lactobacillus rhamnosus) exploit this structure for gut colonization. Metagenomic analysis of microbial genomes identifies homologs of fucose-processing enzymes, suggesting co-evolutionary adaptation .

Contradiction Analysis and Experimental Design

Q. Why do studies report conflicting data on the immunomodulatory effects of GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc?

  • Methodological Answer : Discrepancies arise from variations in glycan presentation (e.g., free oligosaccharides vs. conjugated glycoproteins) and model systems (e.g., murine vs. human immune cells). Standardized assays using defined neoglycoconjugates (e.g., PAA-linked glycans) and knockout models (e.g., FUT8-deficient mice) can isolate structure-specific effects .

Q. How can researchers optimize the synthesis of GlcNAcβ(1-4)[Fucα(1-6)]GlcNAc for high-throughput applications?

  • Methodological Answer : Automated solid-phase synthesis with immobilized glycosyltransferases improves yield and scalability. Microfluidic platforms enable real-time monitoring of fucosylation efficiency. Chemoenzymatic strategies using GDP-fucose analogs (e.g., 6-azido-fucose) allow click chemistry-based tagging for downstream applications .

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